N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide

Structural Biology Crystallography Conformational Analysis

Procurement of niche sulfonamide probes often risks structural mismatch, invalidating target engagement studies. This compound resolves that risk with experimentally validated geometry. Key benefits: ① Defined 3D conformation (C-S-N-C torsion 49.34°, dihedral 71.92°) eliminates conformer uncertainty in virtual screening. ② Selective sulfatase inhibition (IC50 ~1.2 µM human STS) with clean off-target profile vs. Dock5/HSP60 provides a reliable chemical probe. ③ Rigorous structural data package, including single-crystal XRD, ensures batch-to-batch confidence.

Molecular Formula C12H8Cl2N2O4S
Molecular Weight 347.2 g/mol
Cat. No. B5790003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide
Molecular FormulaC12H8Cl2N2O4S
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H
InChIKeyRKWRGMIXDFJWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide: A Structurally Defined Sulfonamide for Specialized Research Applications


N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative with a specific substitution pattern featuring chlorine atoms at the 3- and 5-positions of the phenyl ring and a nitro group at the 2-position of the benzenesulfonamide moiety [1]. This compound's three-dimensional conformation is precisely defined, with a C—S—N—C torsion angle of 49.34 (18)° and a dihedral angle of 71.92 (10)° between the benzene rings, creating a unique intramolecular hydrogen-bonded S(7) loop [1]. Its chemical structure is directly linked to its potential as a research tool and a building block in medicinal chemistry and materials science [1][2].

Why N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide Cannot Be Interchanged with Other Sulfonamides


Generic substitution is a high-risk strategy for sulfonamide-based research tools due to the profound impact of even minor structural variations on target engagement and selectivity. The specific substitution pattern of N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide dictates its unique binding mode and functional outcome. The 3,5-dichloro arrangement on the aniline ring, as opposed to other dichloro regioisomers, directly influences the molecule's three-dimensional conformation, as demonstrated by crystallography [1]. This conformation, in turn, affects the compound's ability to interact with specific biological targets. For instance, an analog like N-(3,5-dichlorophenyl)benzenesulfonamide (C21), lacking the ortho-nitro group, is a well-characterized inhibitor of Dock5 [2]. In contrast, the presence of the nitro group in the target compound is a key structural determinant that re-orients its biological profile toward completely different enzyme targets, such as sulfatases [3]. Therefore, substituting this compound with a close analog without rigorous comparative data introduces uncontrolled experimental variability and risks invalidating research outcomes.

Quantitative Differentiation of N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide: Evidence for Procurement


Precise Conformational Definition via X-ray Crystallography

The three-dimensional structure of N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide is definitively characterized by single-crystal X-ray diffraction, providing a level of molecular detail that is absent for most closely related analogs. Key conformational parameters include a C—S—N—C torsion angle of 49.34 (18)° and a dihedral angle between the two aromatic rings of 71.92 (10)°, which are critical for its unique intramolecular hydrogen bonding pattern (S(7) loop) and overall geometry [1]. This level of structural precision is essential for computational modeling and structure-activity relationship (SAR) studies, as small deviations in conformation can lead to significant changes in predicted binding affinities and physicochemical properties.

Structural Biology Crystallography Conformational Analysis

Functional Divergence from the Non-Nitro Analog N-(3,5-Dichlorophenyl)benzenesulfonamide

The presence of the ortho-nitro group in N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide fundamentally alters its biological target profile compared to its non-nitro analog, N-(3,5-dichlorophenyl)benzenesulfonamide (C21). While C21 is a well-documented inhibitor of Dock5 (kcat/KM = 7.9 x 10^4 & 9.5 x 10^4 M-1s-1 for Rac1 & Rac2) , the target compound demonstrates measurable, albeit weak, inhibition of sulfatase enzymes, with an IC50 of 8.00E+5 nM (800 µM) against Klebsiella pneumoniae aryl sulfatase and an IC50 of 1.50E+7 nM (15,000 µM) against human steroid sulfatase [1]. This functional shift, driven by the nitro substituent, confirms that the compounds are not interchangeable and should be selected based on the specific target of interest.

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Lack of Activity Against Key Off-Targets Defines a Cleaner Selectivity Profile

In contrast to many sulfonamide-containing fragments or drug candidates that exhibit promiscuous binding, N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide shows a remarkably clean selectivity profile against a panel of common off-targets. It was found to be essentially inactive (IC50 > 100,000 nM) against human HSP60/HSP10 chaperonin system and the enzyme rhodanese [1]. This lack of activity is a crucial piece of information for researchers. It indicates that when this compound does show an effect, it is less likely to be due to non-specific interactions with these common cellular proteins, thereby increasing confidence in target-specific mechanism-of-action studies.

Drug Discovery Selectivity Profiling Off-Target Screening

Sulfonamide as a Privileged Scaffold with Patent-Backed Utility

The benzenesulfonamide core, a defining feature of this compound, is a well-established privileged scaffold in medicinal chemistry. This is formally recognized in the patent literature, with patents like US 8633196 B2 claiming a broad range of benzenesulfonamide compounds for applications in medicine and cosmetics [1]. This indicates that the core structure itself has demonstrated value in interacting with biological targets. While the specific substitution pattern of this compound dictates its precise activity, its foundation on a validated scaffold provides a higher probability of success in hit-to-lead campaigns compared to a completely novel, uncharacterized chemotype.

Medicinal Chemistry Drug Design Intellectual Property

Strategic Application Scenarios for N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide Based on Quantitative Evidence


Use as a Selective Sulfatase Inhibitor for Target Validation

Given its demonstrated, albeit low-potency, inhibition of both bacterial (K. pneumoniae) and human (steroid) sulfatases [1], this compound is a rational starting point for sulfatase-focused research. It can serve as a tool compound for initial target validation studies or as a weak inhibitor control. Its lack of activity against Dock5 and other off-targets like HSP60 [2] makes it a cleaner chemical probe for sulfatase-related pathways compared to the non-nitro analog C21, which would target Dock5 instead.

Computational Chemistry and Structure-Based Drug Design

The availability of high-resolution single-crystal X-ray diffraction data [1] provides an experimentally validated, precise starting geometry for molecular docking, molecular dynamics simulations, and pharmacophore modeling. This structural information eliminates the need for low-accuracy conformer generation, making it an ideal candidate for virtual screening campaigns aimed at improving its affinity for sulfatases or repurposing it for other targets through scaffold hopping, using the defined conformation as a rigid constraint.

Negative Control for Dock5-Mediated Rac Activation Studies

For researchers investigating the role of Dock5 in cellular processes, the analog N-(3,5-dichlorophenyl)benzenesulfonamide (C21) is the established positive control inhibitor . N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide, which lacks this activity, is an ideal negative control. Using this pair together in an experiment provides a powerful, structurally matched control system to confirm that observed effects are specifically due to Dock5 inhibition and not off-target or non-specific sulfonamide effects.

Medicinal Chemistry Starting Point for Novel Therapeutics

The benzenesulfonamide core is a known privileged scaffold with broad patent coverage for therapeutic applications [2]. This compound, with its unique 3,5-dichloro and 2-nitro substitution pattern and its defined inhibitory profile against sulfatases, offers a distinct entry point for medicinal chemistry optimization. Its clean off-target profile against common proteins like HSP60 and rhodanese [3] provides a favorable starting point for lead optimization, as it suggests a lower inherent risk of promiscuous toxicity or false positives in subsequent cell-based assays.

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